1-(3-Fluorophenyl)guanidine: A Versatile Scaffold in Modern Drug Discovery and Chemical Biology
1-(3-Fluorophenyl)guanidine: A Versatile Scaffold in Modern Drug Discovery and Chemical Biology
An In-Depth Technical Guide for Researchers
As a cornerstone in medicinal chemistry, the guanidinium group is a privileged structural motif, renowned for its unique physicochemical properties and its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2][3][4] This guide focuses on a specific, synthetically valuable derivative, 1-(3-Fluorophenyl)guanidine, exploring its applications as a research tool, a synthetic building block, and a foundational scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Physicochemical and Structural Characteristics
1-(3-Fluorophenyl)guanidine (CAS: 65783-19-9) is an aromatic guanidine derivative. The core of its utility lies in the interplay between the highly basic, resonance-stabilized guanidinium headgroup and the substituted phenyl ring.[5] At physiological pH, the guanidine moiety is protonated, forming a planar, delocalized cation capable of forming strong, multi-point hydrogen bonds and salt bridges with biological targets like carboxylate and phosphate groups.[3]
The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate strategic choice in medicinal chemistry. This modification subtly alters the molecule's properties by:
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Modulating Basicity (pKa): The electron-withdrawing nature of fluorine can fine-tune the pKa of the guanidine group, affecting its ionization state and interaction strength.
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Enhancing Lipophilicity: Fluorine substitution typically increases the molecule's lipophilicity (LogP), which can improve membrane permeability and alter pharmacokinetic profiles.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's in vivo half-life.
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Introducing Novel Interactions: The fluorine atom can participate in specific, non-covalent interactions such as halogen bonding or dipole-dipole interactions within a protein binding pocket.
Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)guanidine
| Property | Value | Source |
| CAS Number | 65783-19-9 | [6] |
| Molecular Formula | C₇H₈FN₃ | |
| Molecular Weight | 153.16 g/mol | [6] |
| IUPAC Name | N-(3-fluorophenyl)guanidine | [6][7] |
| LogP | 1.09 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Purity (Typical) | 95-97% | [6] |
Key Research Applications of 1-(3-Fluorophenyl)guanidine
The utility of this compound in a research setting is multifaceted, spanning its use as a pharmacological probe to its role as a versatile synthetic intermediate.
Pharmacological Probe for Ion Channel Modulation
Guanidine and its derivatives have a long-established history as modulators of ion channels.[8] They are known to presynaptically stimulate neuromuscular junctions by inhibiting voltage-gated potassium (Kv) channels, which enhances the release of acetylcholine.[8]
Mechanism of Action at Kv Channels: Research demonstrates that guanidinium compounds function as inhibitors by binding within the intracellular pore of the channel.[8] This binding perturbs a hydrophobic subunit interface, which in turn stabilizes a closed conformation of the channel, effectively blocking potassium ion efflux. This mechanism provides a clear rationale for designing new guanidine analogs with improved therapeutic potential for neuromuscular diseases.[8]
The 1-(3-fluorophenyl) derivative serves as an excellent tool for structure-activity relationship (SAR) studies in this area. By comparing its activity to non-fluorinated or differently substituted analogs, researchers can elucidate the specific role of the fluorophenyl moiety in binding affinity, channel subtype selectivity, and overall inhibitory potency.
Scaffold for Novel Antimicrobial and Antiprotozoal Agents
The guanidine moiety is a key pharmacophore in a multitude of antimicrobial agents.[1] Guanidine-containing compounds have demonstrated potent activity against bacteria, fungi, and parasites like Leishmania and Trypanosoma cruzi.[1][9] The positively charged guanidinium group is thought to interact with and disrupt the negatively charged components of microbial cell membranes.
1-(3-Fluorophenyl)guanidine is an ideal starting point for the synthesis of new antimicrobial drug candidates. Its fluorinated phenyl ring offers a site for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. Researchers can use it to build libraries of related compounds for screening against various pathogens.
Experimental Workflow: Screening for Leishmanicidal Activity
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Library Synthesis: Synthesize a series of derivatives of 1-(3-Fluorophenyl)guanidine with varied substitutions on the phenyl ring or the guanidine nitrogen atoms.
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In Vitro Promastigote Assay: Culture Leishmania infantum promastigotes and expose them to varying concentrations of the synthesized compounds for 72 hours. Determine the IC₅₀ (half-maximal inhibitory concentration) using a resazurin-based viability assay.
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In Vitro Amastigote Assay: Infect primary macrophages (e.g., murine peritoneal macrophages) with L. infantum promastigotes, which will differentiate into amastigotes. Treat the infected cells with the test compounds. After 72 hours, quantify the number of amastigotes per macrophage to determine the IC₅₀ against the clinically relevant form of the parasite.[9]
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Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of the compounds against the host macrophage cell line (or a standard line like THP-1) to determine the selectivity index (SI = IC₅₀ host cell / IC₅₀ amastigote). A high SI is desirable.
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Mechanism of Action Studies: For promising candidates, investigate the mechanism of cell death (e.g., apoptosis vs. necrosis), effects on mitochondrial membrane potential, and production of reactive oxygen species.[9]
Versatile Reagent in Heterocyclic Synthesis
Due to its N-C-N fragment, guanidine is a powerful binucleophilic reagent used to construct a wide variety of nitrogen-containing heterocyclic systems, which form the core of countless pharmaceuticals.[10][11] 1-(3-Fluorophenyl)guanidine can react with 1,3-dielectrophiles (such as β-ketoesters or α,β-unsaturated carbonyl compounds) in cyclocondensation reactions to yield substituted pyrimidines, a foundational ring system in medicinal chemistry.[11]
This approach allows for the direct incorporation of the 3-fluorophenyl moiety into a new heterocyclic scaffold, providing a rapid route to novel and potentially bioactive molecules.
Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative
This protocol describes a general procedure for the reaction of 1-(3-Fluorophenyl)guanidine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate.
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Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask, add 1-(3-Fluorophenyl)guanidine (1.0 equivalent).
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Addition of Reagent: Stir the mixture at room temperature for 15 minutes, then add ethyl acetoacetate (1.05 equivalents) dropwise.
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-fluoroanilino)-6-methylpyrimidin-4(3H)-one.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Future Outlook and Advanced Applications
The strategic placement of the fluorine atom and the inherent reactivity of the guanidine group position 1-(3-Fluorophenyl)guanidine as a valuable molecule for future research endeavors. Potential avenues include:
-
Multi-Target Directed Ligands (MTDLs): Its structure could be elaborated to design ligands that simultaneously modulate multiple targets, for example, combining histamine H3 receptor antagonism with cholinesterase inhibition for potential Alzheimer's disease therapies.[12]
-
PROTACs and Molecular Glues: As a fragment that can form strong interactions, it could be incorporated into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues to facilitate protein-protein interactions for targeted protein degradation.
-
Radiolabeled Tracers: While the 3-fluoro position is not ideal for direct radiofluorination, the core structure can be modified with other moieties (like the 1-(3-Iodophenyl)guanidine analog) for developing radiolabeled ligands for PET or SPECT imaging.[13]
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